Bromo-PEG2-acid

Vue d'ensemble

Description

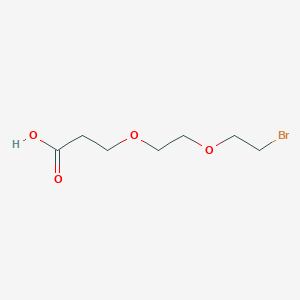

Bromo-PEG2-acid, also known as 2-(2-(2-bromoethoxy)ethoxy)acetic acid, is a heterobifunctional, PEGylated crosslinker. It features a bromo group at one end and a carboxyl group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications . This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromo-PEG2-acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromoethanol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

Nucleophilic Substitution: The bromo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Esterification: The carboxyl group can react with alcohols in the presence of a dehydrating agent to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Thiols, amines, alcohols, and bases like sodium hydroxide or potassium carbonate.

Esterification: Alcohols and dehydrating agents such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Amidation: Amines and coupling agents like EDC or HATU.

Major Products:

Nucleophilic Substitution: Thiol-PEG2-acid, Amine-PEG2-acid, Alcohol-PEG2-acid.

Esterification: PEG2-acid esters.

Amidation: PEG2-acid amides.

Applications De Recherche Scientifique

Chemistry

Bromo-PEG2-acid is utilized as a versatile building block in synthetic chemistry. It allows for the construction of complex molecules and polymers through various chemical reactions, including:

- Nucleophilic Substitution : Facilitates the attachment of biomolecules to surfaces or other compounds.

- Esterification and Amidation : Enables the formation of esters and amides for further chemical modifications.

Biology

In biological research, this compound plays a crucial role in bioconjugation techniques:

- Linking Biomolecules : It is commonly used to conjugate proteins, peptides, or other biomolecules to enhance their solubility and stability.

- Antibody-Drug Conjugates (ADCs) : this compound can be incorporated into ADCs to create targeted therapies that deliver cytotoxic agents directly to cancer cells.

Medicine

The compound has significant applications in medicinal chemistry:

- Drug Delivery Systems : this compound is employed to improve the pharmacokinetics of therapeutic agents by enhancing their solubility and circulation time in biological systems.

- Proteolysis Targeting Chimeras (PROTACs) : It serves as a linker in PROTACs designed for targeted protein degradation, which is a promising strategy for treating various diseases.

Industry

In industrial applications, this compound is used for:

- Surface Modification : Enhancing the properties of materials through functionalization, improving biocompatibility and resistance to degradation.

- Production of Functionalized Materials : Creating advanced coatings and materials with tailored properties for specific applications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Bioconjugation Efficiency : Research demonstrated that conjugating proteins with this compound significantly improved their stability and activity in vitro.

- Targeted Drug Delivery : Studies involving ADCs showed that incorporating this compound enhanced the therapeutic index by reducing off-target effects while maintaining efficacy against cancer cells.

- Synthesis of PROTACs : Investigations into PROTACs utilizing this compound indicated successful degradation of target proteins through the ubiquitin-proteasome pathway.

Mécanisme D'action

The mechanism of action of Bromo-PEG2-acid primarily involves its ability to act as a crosslinker. The bromo group can undergo nucleophilic substitution, allowing the compound to link with various nucleophiles. The carboxyl group can form stable amide or ester bonds with amines or alcohols, respectively . These reactions enable the compound to modify and link different molecules, facilitating the creation of complex structures and functional materials .

Comparaison Avec Des Composés Similaires

- Bromo-PEG1-acid

- Bromo-PEG3-acid

- Bromo-PEG4-acid

- Bromo-PEG5-acid

- Bromo-PEG6-acid

Comparison: Bromo-PEG2-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains like Bromo-PEG1-acid, this compound offers better solubility and flexibility. Longer PEG chains like Bromo-PEG5-acid may provide higher solubility but can be less reactive due to steric hindrance .

Activité Biologique

Bromo-PEG2-acid, a polyethylene glycol (PEG) derivative, is characterized by a bromide group and a terminal carboxylic acid. Its molecular formula is CHBrO with a molecular weight of approximately 241.1 g/mol. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments. The bromide group acts as an excellent leaving group in nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amines to form stable amide bonds, facilitating bioconjugation applications .

This compound primarily functions as a heterobifunctional linker molecule for bioconjugation. Its structure allows it to react with different types of biomolecules:

- Bromine Group : This group readily reacts with nucleophilic sites on proteins and antibodies, enabling the attachment of this compound to these biomolecules.

- Carboxylic Acid Group : This group can form stable amide bonds with primary amine groups found in various biomolecules, enhancing the conjugation process.

While this compound itself does not exhibit specific biological activity, its role as a linker in drug delivery systems suggests potential applications in improving the pharmacokinetics and biodistribution of therapeutic agents. The hydrophilic nature of PEG derivatives generally contributes to increased solubility and reduced immunogenicity in pharmaceutical formulations .

Applications in Research

This compound has diverse applications across several research areas, including:

- Drug Delivery Systems : Enhancing the solubility and efficacy of therapeutic drugs.

- Bioconjugation : Facilitating the attachment of drugs to antibodies or proteins for targeted therapies.

- PROTAC Synthesis : Serving as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to degrade specific proteins within cells .

Comparative Analysis

To understand this compound's unique properties, it is useful to compare it with similar compounds. Below is a table summarizing key features:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Bromo-PEG2-bromide | Two bromides | More reactive due to two leaving groups |

| Mal-PEG8-alcohol | Hydroxyl and maleimide | Used for thiol-specific conjugation |

| Azido-PEG2-alcohol | Hydroxyl and azide | Useful for click chemistry applications |

| Biotin-PEG12-Gly-Gly-Gly | Biotin and glycine | Enhances targeting capabilities in assays |

This compound stands out due to its combination of a bromide leaving group and a terminal carboxylic acid, which allows for versatile applications that may not be achievable with other PEG derivatives .

Study on Drug Conjugation

In a recent study, researchers utilized this compound to conjugate an anticancer drug to an antibody. The study demonstrated that the conjugated drug exhibited enhanced solubility and improved therapeutic efficacy compared to the unconjugated drug. The results indicated that the use of this compound significantly increased the drug's bioavailability and reduced off-target effects, highlighting its potential in targeted cancer therapies.

PROTAC Development

Another notable application involved the use of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. The study showed that incorporating this compound as a linker improved the stability and efficacy of the resulting PROTACs, leading to enhanced degradation rates of target proteins in cancer cells. This underscores its importance in developing next-generation therapeutics .

Propriétés

IUPAC Name |

3-[2-(2-bromoethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBKJLCKKPYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.